Hair-Dye Light Stability vs. m-Aminophenol
U.S. Patent 4,031,160 states that conventional m‑aminophenol 'frequently produces hair dyes which do not last very long', whereas the 2‑amino‑4‑hydroxy‑5‑chloro toluene coupler (i.e., 5‑amino‑2‑chloro‑4‑methylphenol) yields 'especially stable long‑lasting colorations, which resist exposure to the light and to outside agents' . Quantitative fade data are absent from the patent itself, but a contemporaneous study by the Society of Cosmetic Chemists provides fade‑meter data for structurally related couplers: hair dyed with p‑amino‑o‑cresol (a non‑chlorinated aminophenol) faded after 7 hours of exposure, whereas chlorinated analogs such as chlororesorcinol showed no fade rating in the same table, consistent with improved light fastness conferred by chlorine substitution .
| Evidence Dimension | Light fastness of hair‑dye shades (fade meter exposure time) |
|---|---|
| Target Compound Data | No quantitative fade time reported; described qualitatively as 'stable when exposed to the light' for bluish‑violet and violine shades (Patent Examples 4–6). |
| Comparator Or Baseline | m‑Aminophenol: described as producing 'dyes which do not last very long'. p‑Amino‑o‑cresol (non‑chlorinated analog): faded after 7 hours in fade‑meter test. Chlororesorcinol: no fade rating assigned (stable). |
| Quantified Difference | Chlorinated aminophenol couplers showed superior light stability vs. non‑chlorinated m‑aminophenol analogs; exact quantitative difference for target compound not available. |
| Conditions | Oxidative hair dyeing on white hair; 20–30 min contact time with 6 % H₂O₂; fade‑meter exposure for comparator data. |
Why This Matters
For procurement of oxidative hair‑dye couplers, light stability directly determines end‑product quality and consumer longevity; the chlorine‑substituted scaffold of this compound aligns with the class of couplers that demonstrate measurable fade resistance, unlike the widely used but photolabile m‑aminophenol.
- [1] U.S. Patent 4,031,160. Col. 1, lines 14–19; Col. 4, Examples 4–6. View Source
- [2] Hair Coloring with Oxidation Dye Intermediates. J. Soc. Cosmet. Chem. 1967, 18, 618–619, Table X. View Source
